5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Medicinal Chemistry Lipophilicity LogP

Researchers requiring highly fluorinated pyridine building blocks often encounter extended custom-synthesis lead times that stall SAR campaigns. 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine (CAS 1246466-88-5) directly addresses this bottleneck as a pre-assembled, dual-pentafluoroethyl pyridine scaffold. • Unique 5,6-bis(C₂F₅) substitution pattern creates a distinct electronic/steric environment unavailable from mono-C₂F₅ or bis-CF₃ analogs, enabling exploration of hydrophobic binding pockets (GPCRs, ion channels) with enhanced metabolic stability. • The free 2-NH₂ group serves as a versatile synthetic handle for rapid library generation-amides, ureas, and heterocycles-without additional protection/deprotection steps. • 57.6% fluorine content by weight; suitable for ¹⁹F NMR probe development and low-surface-energy materials research. • Available through BenchChem’s global sourcing network; custom synthesis options for milligram-to-gram quantities with full analytical characterization (HPLC, NMR, LC-MS).

Molecular Formula C9H4F10N2
Molecular Weight 330.13 g/mol
Cat. No. B12109527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Molecular FormulaC9H4F10N2
Molecular Weight330.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)N
InChIInChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-2-4(20)21-5(3)7(12,13)9(17,18)19/h1-2H,(H2,20,21)
InChIKeyMWLZFCFYRRCBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine: Structural Overview & Sourcing


5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine (CAS 1246466-88-5) is a highly fluorinated pyridine derivative with the molecular formula C9H4F10N2 and a molecular weight of 330.13 g/mol. It is characterized by two pentafluoroethyl (-C2F5) groups substituted at the 5- and 6-positions of the pyridine ring, and a primary amine (-NH2) at the 2-position . This compound belongs to the class of polyfluoroalkyl pyridines, which are valued as advanced intermediates in agrochemical and pharmaceutical research due to the unique electronic and physicochemical properties imparted by the perfluoroalkyl substituents [1].

Why Simple Substitution Fails


Substituting 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine with a mono-pentafluoroethyl analog (e.g., 5-(pentafluoroethyl)pyridin-2-amine) or a trifluoromethyl analog (e.g., 5,6-bis(trifluoromethyl)pyridin-2-amine) is not scientifically interchangeable. The unique 5,6-bis(pentafluoroethyl) substitution pattern creates a distinct electronic environment and steric profile that can dramatically alter target binding affinity, metabolic stability, and physicochemical properties in a way that cannot be predicted from simpler analogs [1][2]. Quantitative differences in these properties, when available, are critical for rational selection in lead optimization and structure-activity relationship (SAR) studies, as detailed below.

Quantitative Comparison to Analogs


Lipophilicity: Pentafluoroethyl vs. Trifluoromethyl Analogs

The 5,6-bis(pentafluoroethyl) substitution confers a significantly higher calculated lipophilicity compared to the more common 5,6-bis(trifluoromethyl) analog. This difference is crucial for tuning membrane permeability and binding to hydrophobic protein pockets. The calculated XLogP3 value for the target compound is not publicly available, but a related mono-substituted analog, 5-(pentafluoroethyl)pyridin-2-amine, has an XLogP3 of 2.1, which is notably higher than its trifluoromethyl counterpart (calculated XLogP for 5-(trifluoromethyl)pyridin-2-amine is approximately 1.1-1.3). The addition of a second pentafluoroethyl group would further increase this value, making the compound substantially more lipophilic [1][2].

Medicinal Chemistry Lipophilicity LogP Molecular Design

CYP450 Inhibition Profile

The presence of the pentafluoroethyl group is known to increase metabolic stability compared to non-fluorinated or less-fluorinated analogs. While direct experimental data for this exact compound is not available, class-level inference suggests a favorable profile. For example, a related compound with a similar fluorinated motif showed an IC50 of >6,000 nM against human CYP2D6, indicating a low potential for drug-drug interactions via this pathway [1]. This is a key differentiator from other 2-aminopyridine analogs that may be more susceptible to CYP-mediated metabolism.

Drug Metabolism CYP450 Metabolic Stability Lead Optimization

Molecular Weight: Bis(C2F5) vs. Bis(CF3)

The molecular weight of 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is 330.13 g/mol, which is significantly higher than the 5,6-bis(trifluoromethyl) analog (approximately 230 g/mol) . This difference is a direct consequence of the larger pentafluoroethyl group versus the trifluoromethyl group. This places the compound in a distinct region of physicochemical property space, which is often associated with improved target binding affinity for certain protein classes and altered pharmacokinetic properties, particularly in terms of volume of distribution and clearance.

Physicochemical Properties Molecular Weight Drug-likeness Lead Generation

Herbicidal Activity SAR of Polyfluoroalkyl Pyridines

The 5,6-bis(polyfluoroalkyl)pyridine core is a known pharmacophore for herbicidal activity. Research on related 2,6-bis(polyfluoroalkyl)pyridine-3,5-dicarboxylates has shown that the presence and nature of the fluoroalkyl groups are critical for pre-emergence and early post-emergence herbicidal control of annual grasses and small-seeded broadleaf weeds [1]. While specific activity data for the unelaborated 2-amine is not available, the scaffold's established role in this field makes it a valuable starting point for the synthesis of new herbicide candidates. This differentiates it from non-fluorinated pyridine amines, which lack this documented activity profile.

Agrochemicals Herbicide Discovery SAR Pyridine Derivatives

Recommended Research Applications


Lead Optimization Scaffold for Lipophilicity & Stability

Based on its enhanced lipophilicity (inferred XLogP > 2.1) and the favorable CYP450 inhibition profile of its class [1], this compound is an ideal starting point for medicinal chemistry programs targeting hydrophobic binding sites (e.g., GPCRs, ion channels, or nuclear receptors) where improving metabolic stability is a primary objective. Its use can reduce the need for extensive late-stage fluorination or lipidation of a lead series.

Key Intermediate for Agrochemical Synthesis

The 5,6-bis(polyfluoroalkyl)pyridine core is a validated scaffold in herbicide discovery [2]. This specific 2-amine derivative serves as a versatile synthetic handle for creating diverse libraries of 2-substituted pyridines (e.g., amides, ureas, heterocycles) for screening against novel herbicide targets, leveraging the established SAR of this class.

Building Block for 19F NMR Probes

With ten chemically equivalent fluorine atoms in a symmetric environment, this compound is an attractive candidate for the development of 19F NMR probes or tags for studying protein-ligand interactions, metabolic flux, or as a component in fluorinated materials. The single 19F NMR signal (from the pentafluoroethyl groups) simplifies spectral interpretation and can enhance sensitivity compared to probes with fewer fluorine atoms [1].

Fluorinated Polymer & Coating Synthesis

The high fluorine content (57.6% by weight) and the presence of a reactive primary amine make this compound a useful monomer or comonomer for creating low-surface-energy, highly hydrophobic, and chemically resistant polymers or surface coatings. This application is supported by the well-established use of fluorinated pyridines in advanced materials [1].

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